molecular formula C5H5N3OS B139936 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate CAS No. 140454-86-0

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate

Cat. No. B139936
M. Wt: 155.18 g/mol
InChI Key: LOPRWIISVYKWFQ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a compound with the molecular formula C5H5N3OS . It has a molecular weight of 155.18 g/mol . The compound is also known by other names such as 3-methyl-4-thiocyanatoisoxazol-5-amine and (5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate .


Molecular Structure Analysis

The structure of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . These rings can engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate are not available, oxazole derivatives in general are known to interact with various biological systems through weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.18 g/mol, an exact mass of 155.01533297 g/mol, and a monoisotopic mass of 155.01533297 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its topological polar surface area is 101 Ų .

Scientific Research Applications

Synthesis of Bicyclic Enaminals 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate plays a role in the synthesis of bicyclic enaminals such as 6-methylidenehexahydro-2H-pyrrolo[2,1-b][1,3]oxazines, 5-methylidenehexahydropyrrolo[2,1-b]oxazoles, and 5-methylidenehexahydropyrrolo[2,1-b]thiazoles. These compounds are formed through the reaction of alk-4-ynals with aliphatic amino alcohols or 2-aminoethanethiol in a system using DMSO-KOH. This process involves the creation of equilibrium mixtures of corresponding imines and monocyclic aminals, followed by 5-exodig-cyclization catalyzed by a superbasic system (Gvozdev, Shavrin, & Nefedov, 2014).

Synthesis of 1,3-Oxazole Derivatives The compound is also involved in the synthesis of 1,3-oxazole derivatives, which show promise in photophysical studies and nonlinear optical behaviors. A study synthesized new 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones and studied their third-order nonlinear optical properties. These derivatives exhibited excellent optical limiting behavior at 532 nm, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Murthy et al., 2013).

Synthesis of Heterocyclic Compounds Furthermore, 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is used in the synthesis of various heterocyclic compounds. These heterocycles are of great interest due to their wide range of properties and the potential to create biologically active substances. The synthesis of S-derivatives of heterocyclic compounds has been explored for their physical, chemical, and biological properties, indicating the significance of these derivatives in the development of drugs and other biologically active substances (Fedotov & Hotsulia, 2021).

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated for the development of novel compounds which show favorable biological activities . The future directions in this field may involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRWIISVYKWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587957
Record name 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate

CAS RN

140454-86-0
Record name 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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